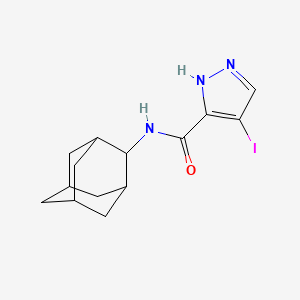
2-(4-ethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline core, an ethoxyphenyl group, and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using ethyl bromide and aluminum chloride as a catalyst.
Formation of the Oxazole Moiety: The oxazole ring can be synthesized through the cyclization of an appropriate α-hydroxy ketone with an amide.
Coupling Reactions: The final step involves coupling the quinoline core with the ethoxyphenyl and oxazole moieties using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 2- and 4-positions, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential as an anti-cancer agent, given its ability to interact with DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide involves its interaction with molecular targets such as DNA and enzymes. The quinoline core can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This dual mechanism can lead to the inhibition of cancer cell proliferation and induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-phenylquinoline-4-amido)benzoic acid
- 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid
- 2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}-N’-[1-(3-fluorophenyl)ethylidene]acetohydrazide
Uniqueness
2-(4-ethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide is unique due to its combination of a quinoline core, an ethoxyphenyl group, and an oxazole moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the presence of the ethoxyphenyl group enhances its lipophilicity, potentially improving its cellular uptake and bioavailability.
Properties
Molecular Formula |
C22H19N3O3 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C22H19N3O3/c1-3-27-16-10-8-15(9-11-16)20-13-18(17-6-4-5-7-19(17)23-20)22(26)24-21-12-14(2)28-25-21/h4-13H,3H2,1-2H3,(H,24,25,26) |
InChI Key |
JYIAPFGPAUZSIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NOC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4-ethylphenoxy)methyl]-N-(2-methoxy-5-nitrophenyl)furan-2-carboxamide](/img/structure/B10902017.png)
![(2,6-Dimethylmorpholin-4-yl)[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B10902025.png)
![Dimethyl 5-[(2-ethylhexanoyl)amino]benzene-1,3-dicarboxylate](/img/structure/B10902034.png)
![N-(2-methylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10902040.png)
![(2Z)-5-amino-2-(2,4-dichlorobenzylidene)-7-(2,4-dichlorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B10902046.png)
![ethyl {2-methoxy-4-[(Z)-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B10902049.png)
![2-{[5-(acetylamino)-4,6-dioxo-1-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B10902057.png)
![(2E,5E)-2,5-bis[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]cyclopentanone](/img/structure/B10902063.png)
![13-(difluoromethyl)-11-methyl-4-pyridin-3-yl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10902065.png)
![3,3-dimethyl-11-[5-(3-nitrophenyl)furan-2-yl]-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10902069.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10902074.png)

![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide](/img/structure/B10902088.png)
